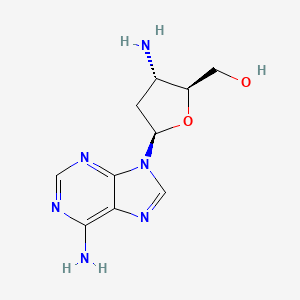

3'-アミノ-2',3'-ジデオキシアデノシン

説明

Synthesis Analysis

The synthesis of 3'-Amino-2',3'-dideoxyadenosine and its analogs involves several key steps, including nucleophilic displacement reactions, Barton deoxygenation, and protective group strategies. For instance, 8-Aza-7-deaza-2',3'-dideoxyadenosine, an analog, was synthesized from 8-aza-7-deaza-2'-deoxyadenosine through a series of reactions including benzoylation, dimethoxytritylation, and Barton deoxygenation, showcasing the complexity and diversity of synthetic routes available for such compounds (Seela & Kaiser, 1988).

Molecular Structure Analysis

Structural analysis of dideoxynucleosides, including 3'-Amino-2',3'-dideoxyadenosine, reveals unique conformations due to the absence of hydroxyl groups. For example, studies on similar dideoxynucleosides have shown that the sugar rings often adopt conformations intermediate between envelope and half-chair, indicating how structural modifications influence the overall molecular conformation (Silverton et al., 1988).

Chemical Reactions and Properties

3'-Amino-2',3'-dideoxyadenosine participates in various chemical reactions characteristic of its functional groups. The amino group, for example, offers sites for nucleophilic addition or substitution reactions. Chemical studies often explore the stability, reactivity, and interactions of such compounds with enzymes or other biological molecules. For instance, some analogs of 3'-Amino-2',3'-dideoxyadenosine have been found to inhibit mammalian adenosine deaminase, highlighting the potential for specific chemical interactions based on the molecule's structure (Nair et al., 1991).

科学的研究の応用

酵素変換と精製

3'-アミノ-2',3'-ジデオキシアデノシンは、バチルス・ステアロサーモフィルス由来のヌクレオシドホスホリラーゼを使用して調製できます .

DNAオリゴヌクレオチドの修飾

3'-アミノ-2',3'-ジデオキシアデノシンは、DNAオリゴヌクレオチドの修飾に使用されます。 NAA修飾は、DNAオリゴヌクレオチドのポリアニオン性バックボーンに正電荷を部位特異的に導入することを可能にする、新規な人工的なヌクレオチド間結合を表しています .

立体選択的合成

この化合物は、自動DNA合成用のNAA結合‘二量体’A–Tホスホラミダイトビルディングブロックの立体選択的合成に使用されています . (S)-および(R)-配置のNAAモチーフは、どちらも高いジアステレオ選択性で構築されました .

生物活性オリゴヌクレオチドアナログの開発

3'-アミノ-2',3'-ジデオキシアデノシンを含むNAA結合は、生物活性オリゴヌクレオチドアナログの設計のための既存の‘ツールボックス’への有用な追加です .

抗HIV薬の調製

リボヌクレオシドを2',3'-ジデオキシヌクレオシドおよび2',3'-ジデヒドロ-2',3'-ジデオキシヌクレオシド誘導体に転換するための改良されたプロトコルが確立されており、抗HIV薬であるスタブジン(d4T)、ザルシタビン(ddC)、およびジダノシン(ddI)が含まれています .

Safety and Hazards

The safety information for 3’-Amino-2’,3’-dideoxyadenosine indicates that it is potentially hazardous . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

作用機序

Target of Action

The primary target of 3’-Amino-2’,3’-dideoxyadenosine is the DNA nucleotidylexotransferase enzyme in humans . This enzyme plays a crucial role in DNA replication and repair.

Mode of Action

3’-Amino-2’,3’-dideoxyadenosine interacts with its target by inhibiting the action of the DNA nucleotidylexotransferase enzyme . This inhibition disrupts the normal process of DNA replication and repair, leading to changes at the cellular level.

Biochemical Pathways

The activation of 3’-Amino-2’,3’-dideoxyadenosine in cells can occur either directly, by phosphorylation to ddAMP via the enzymes dCyd kinase or Ado kinase, or indirectly, through deamination to ddIno with consequent phosphorylation of ddIno to ddIMP and reamination to ddAMP via the purine interconverting enzymes adenylosuccinate synthetase and lyase .

Result of Action

The inhibition of DNA nucleotidylexotransferase by 3’-Amino-2’,3’-dideoxyadenosine leads to disruption in DNA replication and repair . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of 3’-Amino-2’,3’-dideoxyadenosine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy can be influenced by the presence of other substances in the body that may interact with it.

特性

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJRASUDLEWKZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224837 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7403-25-0 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

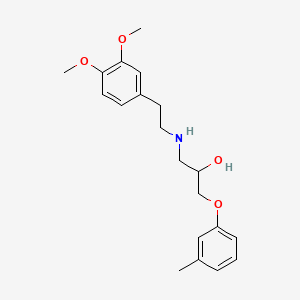

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

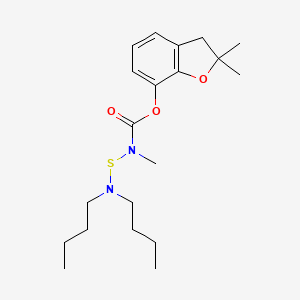

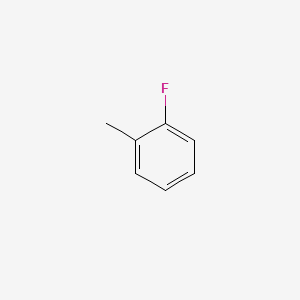

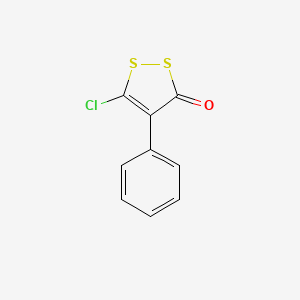

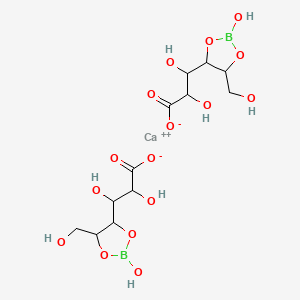

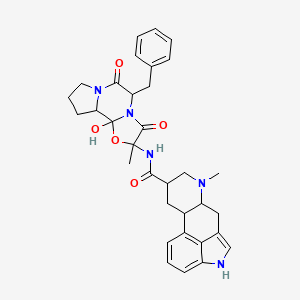

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)